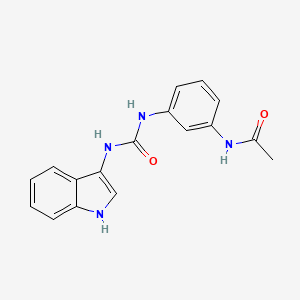
N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are crucial in medicinal chemistry due to their physiological action and have been gaining a lot of interest by exhibiting various biological activities . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .
Applications De Recherche Scientifique
Anti-Inflammatory Activity
This compound has been studied for its potential anti-inflammatory effects. Research indicates that derivatives like N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide exhibit significant anti-inflammatory activity by modulating the sGC-NO/cytokine pathway . Such compounds are evaluated using models like carrageenan-induced peritonitis and subcutaneous air pouch tests to assess leukocyte migration and antinociceptive profiles.
Antiviral Properties
Indole derivatives, which share a common core structure with the compound , have demonstrated antiviral activities. For instance, certain indole-based molecules have shown inhibitory activity against influenza A and other viruses, highlighting the potential of these compounds in developing new antiviral therapies .
Anticancer Potential
The indole nucleus is a key feature in many synthetic drug molecules with anticancer properties. Indole derivatives are known to bind with high affinity to multiple receptors, which is beneficial for the treatment of various cancers. The biological activities of these compounds, including their interaction with tubulin polymerization, make them promising agents for cancer therapy .
Neuroprotective Effects
Indole derivatives have been found to possess neuroprotective properties. They can restore cellular and synaptosomal viability and exhibit inhibitory effects on enzymes like MAO-B, which are relevant in neurodegenerative diseases .
Antioxidant Capacity
The antioxidant properties of indole derivatives are well-documented. These compounds can reduce oxidative stress and protect against DNA damage, which is crucial in preventing various diseases and promoting overall health .
Therapeutic Applications for Liver Injuries
Indole compounds like 3,3′-Diindolylmethane and indole-3-carbinol have shown potential in reducing liver injuries. They achieve this by impeding DNA synthesis, influencing cell activation, proliferation, apoptosis, and inhibiting proinflammatory cytokines and chemokines .
Mécanisme D'action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that indole derivatives possess various biological activities . The interaction of the compound with its targets and the resulting changes would depend on the specific targets it binds to.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple pathways.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that they may have a range of molecular and cellular effects.
Propriétés
IUPAC Name |
N-[3-(1H-indol-3-ylcarbamoylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11(22)19-12-5-4-6-13(9-12)20-17(23)21-16-10-18-15-8-3-2-7-14(15)16/h2-10,18H,1H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCPTFGRBGGMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

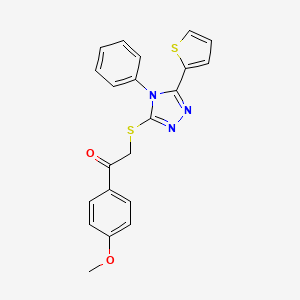
![7-chloro-6-methyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B3007692.png)
![5-ethoxy-1-methyl-3-(2-oxo-2-piperidinoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007694.png)
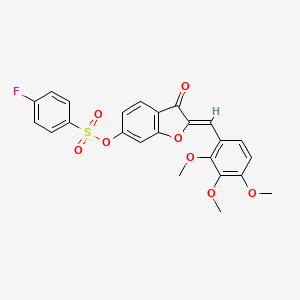
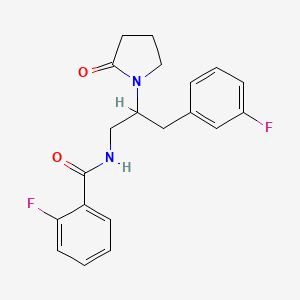
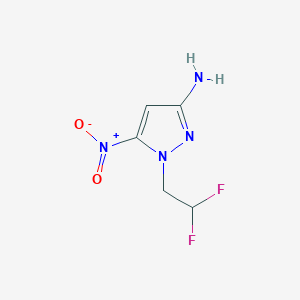
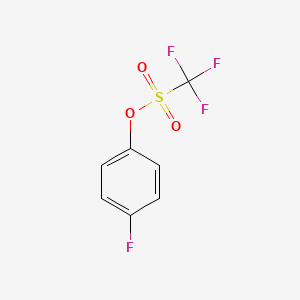
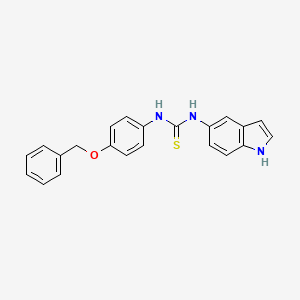
![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3007704.png)
![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3007708.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B3007710.png)
